tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate

Description

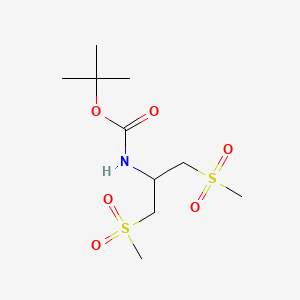

tert-Butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate is a carbamate derivative characterized by a tert-butyl protecting group and two methanesulfonyl (mesyl) groups attached to a central propane backbone. The compound’s structure includes a carbamate moiety (-O(CO)NH-) linked to a propan-2-yl chain substituted with mesyl groups at positions 1 and 2.

Properties

Molecular Formula |

C10H21NO6S2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

tert-butyl N-[1,3-bis(methylsulfonyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C10H21NO6S2/c1-10(2,3)17-9(12)11-8(6-18(4,13)14)7-19(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) |

InChI Key |

MYTKNCSUZJOSQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS(=O)(=O)C)CS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,3-dimethanesulfonylpropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butylN-(1,3-dimethanesulfonylpropan-2-yl)carbamate involves the formation of stable carbamate linkages with amines. This interaction can protect amine groups from unwanted reactions during chemical synthesis. The methanesulfonyl groups can also participate in various chemical reactions, providing versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate with structurally related carbamates, focusing on molecular features, reactivity, and biological activity.

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |

|---|---|---|---|

| tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate | C₁₁H₂₂N₂O₆S₂ | Carbamate, two mesyl groups | Dual mesyl groups enhance electrophilicity and stability under acidic conditions |

| tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate | C₁₄H₂₁NO₄ | Carbamate, diol, phenyl | Chiral centers and hydroxyl groups enable hydrogen bonding and enantioselectivity |

| tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate | C₁₀H₁₈F₂N₂O₂ | Carbamate, amino, difluoro | Fluorine substituents improve metabolic stability and lipophilicity |

| tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate | C₉H₁₇ClN₂O₄S | Carbamate, chlorosulfonyl, azetidine | Azetidine ring and sulfonyl chloride enhance reactivity in cross-coupling reactions |

Key Research Findings and Trends

Substituent Effects : Mesyl groups in tert-butyl N-(1,3-dimethanesulfonylpropan-2-yl)carbamate likely increase solubility in polar solvents compared to alkyl or aryl analogs (e.g., tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate) .

Chirality and Bioactivity : Chiral carbamates, such as tert-butyl N-(1-carbamimidoylpropan-2-yl)carbamate, exhibit stereospecific interactions in biological systems, a trait shared by the target compound’s propan-2-yl backbone .

Fluorine vs. Mesyl: Fluorinated analogs (e.g., tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate) prioritize metabolic stability, while mesyl groups may favor electrophilic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.